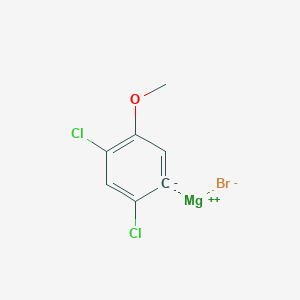![molecular formula C14H16Cl2N2OS B14883895 N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentylidene group attached to a hydrazide moiety, with a 2,6-dichlorobenzylthio substituent. Its molecular formula is C14H16Cl2N2OS, and it has a molecular weight of 331.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide typically involves the reaction of cyclopentanone with 2,6-dichlorobenzylthiol and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2,6-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
- 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide
- 2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide stands out due to its unique combination of a cyclopentylidene group and a 2,6-dichlorobenzylthio substituent.
Propriétés
Formule moléculaire |
C14H16Cl2N2OS |
|---|---|
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
N-(cyclopentylideneamino)-2-[(2,6-dichlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C14H16Cl2N2OS/c15-12-6-3-7-13(16)11(12)8-20-9-14(19)18-17-10-4-1-2-5-10/h3,6-7H,1-2,4-5,8-9H2,(H,18,19) |
Clé InChI |
OETDDENMVHRYFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC(=O)CSCC2=C(C=CC=C2Cl)Cl)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)

![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)









